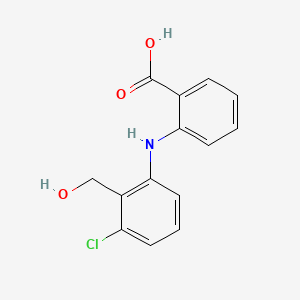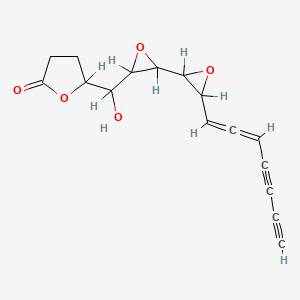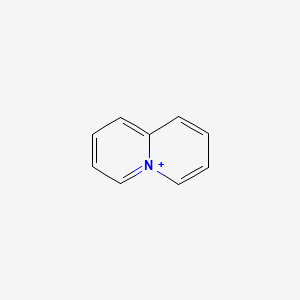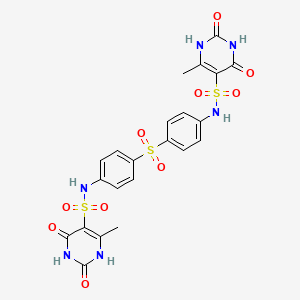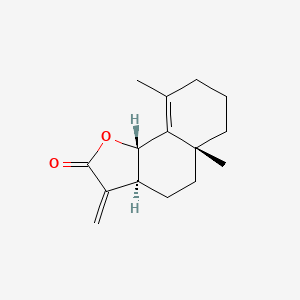
Arbusculin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arbusculin B is a natural product found in Critonia quadrangularis, Critonia morifolia, and other organisms with data available.
Applications De Recherche Scientifique
Sesquiterpene Lactones in Artemisia Species
- Arbusculin-A, -B, and -E : Identified in Artemisia arbuscula ssp. arbuscula, these lactones represent early stages in the biosynthetic pathway of compounds in this class (Irwin & Geissman, 1969).
- Arbusculin-C : Isolated from the Tridentatae Rydb. section of Artemisia, revealing insights into the structure and biosynthesis pathways of eudesmanolides in these plants (Irwin & Geissman, 1971).
Synthesis and Biological Activities
- Synthesis of Arbusculin A : Demonstrated significant cell growth inhibitory activity against murine lymphocytic leukemia in vitro, suggesting potential therapeutic applications (Ando et al., 1991).
Plant Chemical Composition
- Eudesmanolides from Dimerostemma Species : Identified derivatives of arbusculin B in a new Dimerostemma species, contributing to the understanding of the chemical diversity in this genus (Bohlmann et al., 1984).
- Compounds from Ecuadorian Liverworts : Frullania brasiliensis was found to elaborate arbusculin B, highlighting the compound's presence in liverwort species and its potential role in plant chemistry (Nagashima et al., 1991).
Melanogenesis Inhibition
- Inhibition of Melanogenesis : Arbusculin B was identified as one of the compounds inhibiting melanin production in B-16 mouse melanoma cells, indicating its potential use in dermatological applications (Choi et al., 2008).
Propriétés
Numéro CAS |
24164-19-0 |
|---|---|
Nom du produit |
Arbusculin B |
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(3aS,5aR,9bS)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13-,15+/m0/s1 |
Clé InChI |
PJPHIAMRKUNVSU-CORIIIEPSA-N |
SMILES isomérique |
CC1=C2[C@@H]3[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O3 |
SMILES |
CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |
SMILES canonique |
CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |
Synonymes |
arbusculin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



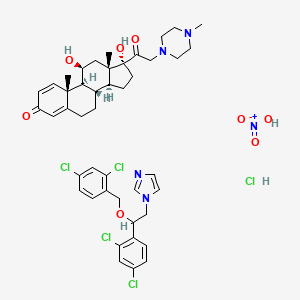
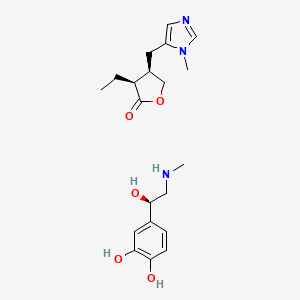
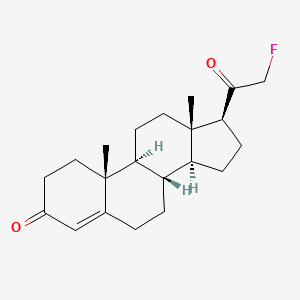
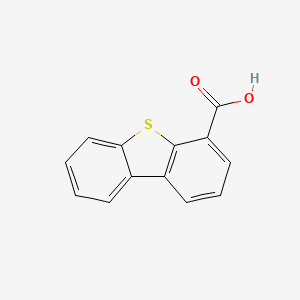
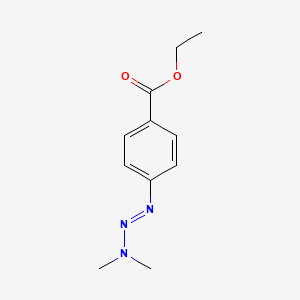
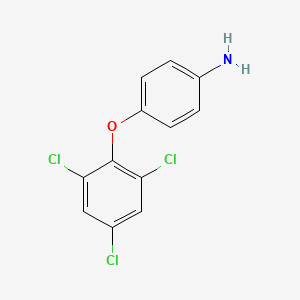
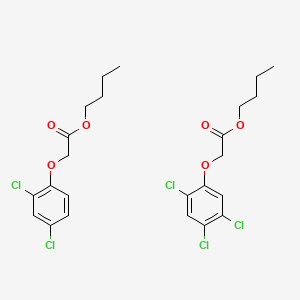
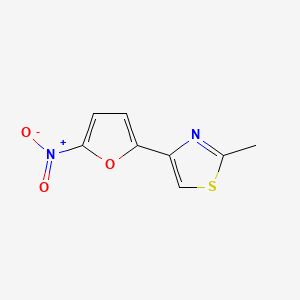
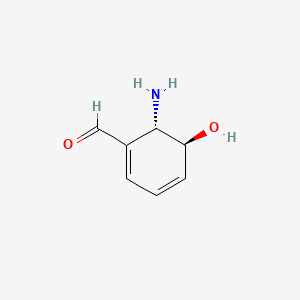
![6-Chloro-9-[2-(6-methylpyridin-3-yl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid](/img/structure/B1208724.png)
